1,3,2-Dioxaborole, 2-cyclohexyl- is an organic compound characterized by its unique dioxaborole structure, which includes a boron atom bonded to two oxygen atoms and a cyclohexyl group. Its molecular formula is , and it has a molecular weight of approximately 151.999 g/mol . This compound is part of the broader class of dioxaboroles, which are known for their potential applications in medicinal chemistry and materials science.
The biological activity of 1,3,2-dioxaboroles is an area of growing interest. They have been studied for their potential as drug delivery systems and prodrugs that can release active pharmaceutical ingredients in response to specific biological stimuli such as pH changes or the presence of reactive oxygen species
Synthesis of 1,3,2-dioxaborole, 2-cyclohexyl- can be achieved through several methods:
1,3,2-Dioxaboroles have several potential applications:
Research into the interaction of 1,3,2-dioxaborole with biological systems has highlighted its potential as a drug delivery vehicle. Studies have shown that these compounds can be designed to release therapeutic agents upon encountering specific cellular conditions such as acidic pH or high concentrations of glutathione. This mechanism allows for targeted drug release at disease sites, potentially minimizing side effects associated with conventional drugs
Several compounds share structural similarities with 1,3,2-dioxaborole, 2-cyclohexyl-. Below is a comparison highlighting their uniqueness: The uniqueness of 1,3,2-dioxaborole lies in its specific cyclohexyl substitution and its balance between steric hindrance and reactivity compared to these similar compounds.Compound Name CAS Number Similarity Unique Features 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 126689-01-8 0.90 Smaller cyclic structure; used in various organic syntheses 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 69190-62-1 0.90 Longer alkyl chain; potential for increased lipophilicity 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 76347-13-2 0.88 Branched alkyl group; different steric properties 2-(tert-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 99810-76-1 0.86 Tertiary butyl group; increased steric hindrance (3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole 84110-34-9 0.84 Complex bicyclic structure; potential for unique reactivity